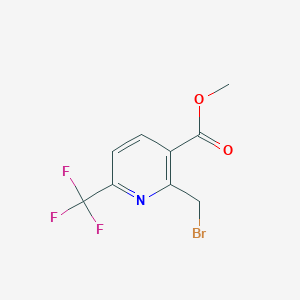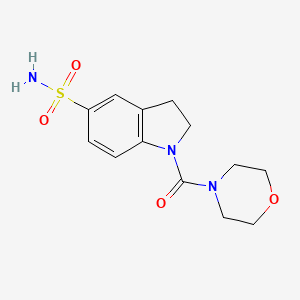![molecular formula C14H18O3 B8343045 3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde](/img/structure/B8343045.png)
3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde
Descripción general
Descripción
3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde: is an organic compound that features a benzaldehyde moiety substituted with a 2-(tetrahydro-pyran-2-yloxy)-ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups. One common method is the reaction of 3-hydroxybenzaldehyde with dihydropyran in the presence of an acid catalyst to form the tetrahydropyranyl ether.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group in 3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: 3-[2-(Tetrahydro-pyran-2-yloxy)-ethyl]-benzoic acid.
Reduction: 3-[2-(Tetrahydro-pyran-2-yloxy)-ethyl]-benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology and Medicine: This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit various biological activities, making it a valuable compound in medicinal chemistry research .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile building block in chemical manufacturing .
Mecanismo De Acción
The mechanism of action of 3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the specific derivative and its intended use .
Comparación Con Compuestos Similares
- 3-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester
- 4-(2-Tetrahydropyranyloxy)phenylboronic acid
- 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol
Comparison: 3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different set of functional groups that can be exploited in various chemical reactions. Its tetrahydropyranyl ether group provides protection for hydroxyl functionalities, making it a valuable intermediate in multi-step organic syntheses .
Propiedades
Fórmula molecular |
C14H18O3 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
3-[2-(oxan-2-yloxy)ethyl]benzaldehyde |
InChI |
InChI=1S/C14H18O3/c15-11-13-5-3-4-12(10-13)7-9-17-14-6-1-2-8-16-14/h3-5,10-11,14H,1-2,6-9H2 |
Clave InChI |
MGBFSHRFBMFCFG-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCC2=CC(=CC=C2)C=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

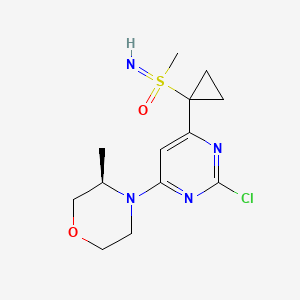
![5-Formyl-2-{[(1S)-1-methylpropyl]oxy}benzonitrile](/img/structure/B8342971.png)
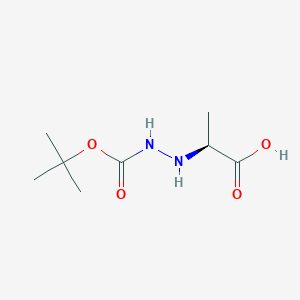
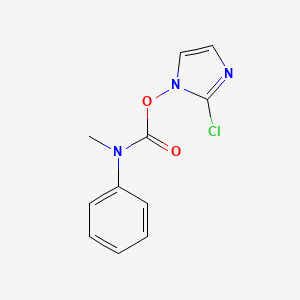
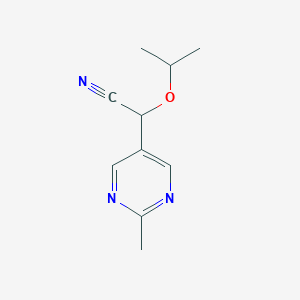
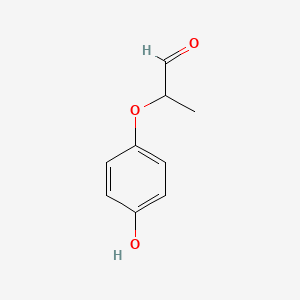
![5-Amino-2-(4-fluorophenyl)thiazolo[5,4-d]pyrimidine-7-thiol](/img/structure/B8343005.png)
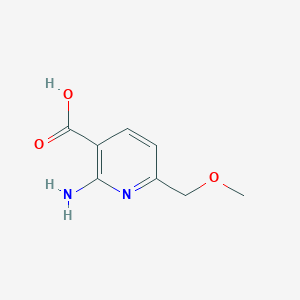
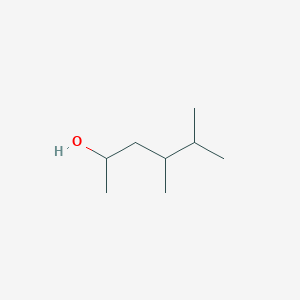
![Quinoxaline, 2-[(4-bromo-4,4-difluorobutyl)thio]-](/img/structure/B8343028.png)
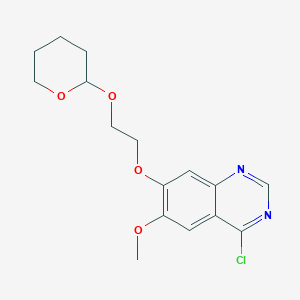
![5-(1-Azabicyclo[2.2.1]hept-4-yl)pyridin-2-ol](/img/structure/B8343056.png)
